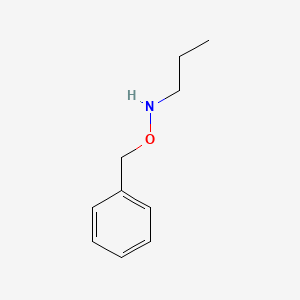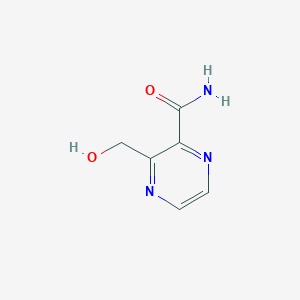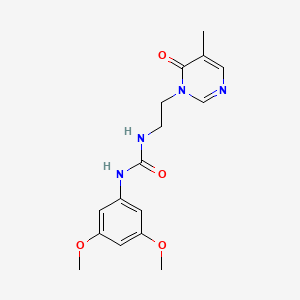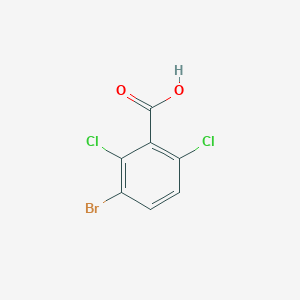
1-Propanamine, N-(phenylmethoxy)-
Overview
Description
1-Propanamine, N-(phenylmethoxy)- is a chemical compound widely used in scientific research. It finds applications in various fields such as pharmaceuticals, organic synthesis, and material science. The empirical formula of this compound is C10H15N .
Molecular Structure Analysis
The molecular structure of amines is derived from ammonia, in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . A primary amine has one alkyl (or aryl) group on the nitrogen atom, a secondary amine has two, and a tertiary amine has three .Scientific Research Applications
Analytical Characterization and Differentiation
1-Propanamine, N-(phenylmethoxy)- compounds have been studied for their analytical properties, particularly in distinguishing these compounds from closely related substances. Research by Deruiter, Clark, and Noggle (1990) developed methods to differentiate 1-(3,4-methylenedioxyphenyl)-1-propanamines from the MDA series through chromatographic and mass spectral analysis. These methods are crucial for forensic laboratories in identifying and distinguishing between various psychoactive substances, emphasizing the importance of detailed analytical techniques in the field of forensic science (Deruiter, Clark, & Noggle, 1990).
Trace Detection in Biological Samples
The determination of trace amounts of N-methyl-1-phenyl-2-propanamine in urine samples has been improved by using molecular-imprinted polymer-based sorbents, highlighting advancements in the selective extraction and sensitivity of analytical methods. Bykov et al. (2017) demonstrated that these techniques significantly enhance the detection of controlled substances in forensic and clinical toxicology, showcasing the progression in drug testing methodologies and the capability to achieve lower limits of detection (Bykov et al., 2017).
Pharmacokinetic Studies
Pharmacokinetic and metabolism studies of substances related to 1-Propanamine, N-(phenylmethoxy)-, such as selective androgen receptor modulators, have been conducted to understand their absorption, distribution, metabolism, and excretion in biological systems. These studies, as illustrated by Wu et al. (2006), are essential in drug development, providing insights into the ideal pharmacokinetic characteristics for preclinical study compounds and informing decisions on their therapeutic potential (Wu et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Amines, in general, are known to interact with various biological targets, including receptors and enzymes . The specific targets would depend on the structure and properties of the amine.
Mode of Action
Amines typically act by binding to their target proteins and modulating their activity . The exact mode of action would depend on the specific target and the structure of the amine.
Biochemical Pathways
Amines can influence a variety of biochemical pathways depending on their specific targets
Result of Action
The effects would be determined by the compound’s interaction with its specific targets and the resulting changes in cellular function .
properties
IUPAC Name |
N-phenylmethoxypropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-8-11-12-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXHOAXBDOLRHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanamine, N-(phenylmethoxy)- | |
CAS RN |
121289-95-0 | |
| Record name | (benzyloxy)(propyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2934129.png)
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2934130.png)






![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2934142.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934145.png)


